BenchChemオンラインストアへようこそ!

Rti-336

Dopamine transporter Serotonin transporter Selectivity ratio

RTI-336 is a high-purity, selective dopamine transporter (DAT) inhibitor with >1000x selectivity over SERT and ~400x over NET, essential for research isolating DAT-mediated effects. Its extended half-life (~17 h) and slower onset make it ideal for agonist replacement therapy studies. Procure this well-characterized, Phase I-ready compound for reproducible, confound-free behavioral and neurochemical investigations.

Molecular Formula C24H26Cl2N2O
Molecular Weight 429.4 g/mol
CAS No. 204069-50-1
Cat. No. B1680157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRti-336
CAS204069-50-1
Synonyms3beta-(4-chlorophenyl) tropane-2beta-(3-(4'-methylphenyl) isoxazol-5-yl) hydrochloride
8-azabicyclo(3.2.1)octane, 3-(4-chlorophenyl)-8-methyl-2-(3-(4-methylphenyl)-5-isoxazolyl)-, hydrochloride (1:1), (1R,2S,3S,5S)-
RTI 336
RTI-336
Molecular FormulaC24H26Cl2N2O
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl
InChIInChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1
InChIKeyIZMZEMAKFSYLMD-SXBQIKTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RTI-336 CAS 204069-50-1: A Highly DAT-Selective Phenyltropane with Quantified Differentiation for Addiction Pharmacology


RTI-336 (CAS 204069-50-1) is a synthetic 3-phenyltropane analog of cocaine developed by RTI International. It is a potent and highly selective dopamine transporter (DAT) inhibitor that exhibits approximately 20-fold higher binding affinity for DAT than cocaine [1]. Unlike nonselective monoamine transporter inhibitors, RTI-336 demonstrates >1000-fold selectivity for DAT over the serotonin transporter (SERT) and approximately 400-fold selectivity over the norepinephrine transporter (NET) [2]. This compound was advanced to human clinical trials based on its distinctive pharmacological profile characterized by slow onset, extended duration of action, and reduced reinforcing strength relative to cocaine [3].

Why Generic Substitution Fails: RTI-336's Differentiated Selectivity Profile Prevents Off-Target Confounds


Standard dopamine reuptake inhibitors such as cocaine and many early phenyltropane analogs exhibit significant off-target activity at serotonin (SERT) and norepinephrine (NET) transporters, introducing confounding variables in both research and therapeutic contexts [1]. RTI-336 was explicitly selected for preclinical development because its SERT/DAT selectivity ratio of >1000-fold and NET/DAT ratio of ~400-fold eliminate serotonergic and noradrenergic contributions to observed pharmacological effects [2]. This degree of target specificity is not achieved by close structural analogs such as RTI-112 or RTI-126, which retain nonselective monoamine transporter binding profiles, nor by RTI-371, which exhibits altered substitution patterns that abolish self-administration behavior [3]. Consequently, substituting a less selective DAT inhibitor for RTI-336 fundamentally alters the experimental or therapeutic outcome and compromises data interpretability.

RTI-336 Quantitative Evidence Guide: Direct Comparative Data for Informed Procurement


RTI-336 Exhibits >1000-Fold DAT Selectivity Over SERT Versus Cocaine's 12-Fold Selectivity

RTI-336 demonstrates a SERT/DAT selectivity ratio of >1000 (calculated as 1/0.0007 ≈ 1429), representing approximately 120-fold greater selectivity for DAT over SERT compared to cocaine, which has a SERT/DAT selectivity ratio of approximately 12 [1]. The NET/DAT selectivity ratio for RTI-336 is ~417 (1/0.0024), compared to ~37 for cocaine. This quantitative difference in target selectivity directly translates to reduced off-target pharmacological effects attributable to serotonergic or noradrenergic modulation [2].

Dopamine transporter Serotonin transporter Selectivity ratio Cocaine analog

RTI-336 Demonstrates 20-Fold Higher DAT Binding Affinity Than Cocaine (IC50 4.10 nM vs. ~89 nM)

In radioligand displacement assays using [3H]WIN-35428 at the rat dopamine transporter, RTI-336 exhibited an IC50 value of 4.10 nM [1]. In comparison, cocaine demonstrated a Ki value of 89.1 nM under similar assay conditions, representing approximately 22-fold weaker affinity for DAT [2]. This enhanced potency at the primary pharmacological target allows for lower effective doses of RTI-336 to achieve equivalent DAT occupancy compared to cocaine.

Binding affinity DAT inhibitor IC50 Cocaine analog

RTI-336 Achieves 90% DAT Occupancy at ED50 Dose for Reducing Cocaine Self-Administration

In rhesus monkeys trained to self-administer cocaine, pretreatment with RTI-336 produced dose-related reductions in cocaine-maintained responding. The ED50 dose of RTI-336 for suppressing cocaine self-administration resulted in approximately 90% DAT occupancy as quantified by PET imaging with [18F]FECNT [1]. In contrast, doses of RTI-336 that maintained peak rates of self-administration (i.e., reinforcing doses) produced only approximately 62% DAT occupancy [2]. This quantitative relationship between DAT occupancy and behavioral effect provides a defined threshold for therapeutic versus reinforcing actions, which is not consistently established for other phenyltropane analogs.

DAT occupancy Cocaine self-administration ED50 Rhesus monkey

RTI-336 Demonstrates 17-Hour Human Plasma Half-Life Versus Cocaine's ~1-Hour Half-Life

In a Phase I double-blind, placebo-controlled trial in healthy male subjects (n=22), RTI-336 administered orally at doses of 6, 12, and 20 mg demonstrated a consistent plasma elimination half-life of approximately 17 hours (range: 17-18 h) [1]. The time to peak plasma concentration (Tmax) occurred approximately 4 hours post-dose, indicating relatively slow absorption consistent with its slow-onset pharmacodynamic profile. In stark contrast, cocaine exhibits a plasma half-life of approximately 0.8-1.2 hours in humans following intravenous or smoked administration, and 1.5-2 hours following oral dosing [2]. This 10- to 20-fold difference in half-life translates to substantially different dosing frequency requirements and abuse liability profiles.

Pharmacokinetics Half-life Human clinical trial Oral bioavailability

RTI-336 is a Weaker Reinforcer Than Cocaine in Progressive-Ratio Self-Administration Paradigms

In a direct comparison using a progressive-ratio (PR) schedule of reinforcement in rhesus monkeys (n=4), cocaine functioned as a reinforcer in all subjects, whereas RTI-336 functioned as a reinforcer in only three of four subjects and consistently resulted in fewer injections than cocaine [1]. RTI-336 and its analog RTI-177 were both weaker reinforcers than cocaine, consistent with their slower onset of neurochemical effects. Importantly, while the potencies of the RTI compounds were not different from cocaine, their reinforcing strength (maximum response rates) was significantly lower, indicating reduced abuse liability [2].

Reinforcing strength Abuse liability Progressive-ratio schedule Rhesus monkey

RTI-336 Completely Substitutes for Cocaine in Drug Discrimination Whereas RTI-371 Shows Only Partial Substitution

In mice trained to discriminate cocaine (10 mg/kg i.p.) from saline, RTI-336 completely substituted for the cocaine discriminative stimulus, producing >80% cocaine-appropriate responding [1]. In stark contrast, its constitutional isomer RTI-371 produced only partial substitution, reaching approximately 60% maximum cocaine-appropriate responding at both 5 minutes and 1 hour post-injection [2]. This qualitative difference in behavioral pharmacology occurs despite both compounds having similar DAT binding affinities (Ki values: RTI-336 = 10.8 nM; RTI-371 = 7.81 nM), indicating that structural modifications beyond simple DAT affinity determine the cocaine-like subjective effects profile [3].

Drug discrimination Cocaine cue Substitution Behavioral pharmacology

RTI-336 Application Scenarios: Where Quantified Differentiation Drives Research and Development Decisions


Cocaine Use Disorder Pharmacotherapy Development Requiring DAT-Selective Agonist with Low Abuse Liability

RTI-336's >1000-fold DAT selectivity over SERT and ~400-fold over NET [1], combined with its slower onset (Tmax ~4 h) and extended half-life (~17 h) in humans [2], makes it uniquely suited for agonist replacement therapy development for cocaine use disorder. Unlike nonselective analogs or cocaine itself, RTI-336 provides sustained DAT occupancy without serotonergic or noradrenergic off-target effects, while its weaker reinforcing strength in progressive-ratio paradigms [3] indicates reduced abuse liability. The compound has already advanced to Phase I human trials and is being evaluated for methamphetamine dependence [4], establishing its translational relevance.

Neuropharmacology Studies Investigating Pure DAT-Mediated Behavioral Effects

Investigators requiring a tool compound to isolate DAT-mediated behavioral or neurochemical effects without SERT/NET confounds should select RTI-336 over nonselective alternatives like RTI-112 or RTI-126. The compound's complete substitution for cocaine in drug discrimination procedures [1] and its ability to reduce cocaine self-administration at defined DAT occupancy thresholds (ED50 = ~90% occupancy) [2] provide well-characterized behavioral endpoints. This enables clean experimental designs where serotonergic or noradrenergic contributions can be confidently excluded.

PET Imaging Tracer Development and Occupancy Studies Targeting DAT

RTI-336 has been extensively characterized in nonhuman primate PET imaging studies using [18F]FECNT to quantify DAT occupancy at behaviorally relevant doses [1]. The established relationship between dose, DAT occupancy, and behavioral effect (e.g., 62% occupancy at reinforcing doses, 90% occupancy at ED50 for cocaine suppression) [2] provides a validated reference dataset for developing and calibrating novel DAT-targeted imaging agents. Researchers can leverage RTI-336 as a pharmacological standard for occupancy threshold comparisons.

Comparative Behavioral Pharmacology Screening of Novel DAT Inhibitors

RTI-336 serves as an essential benchmark compound for screening novel phenyltropane analogs or other DAT inhibitor chemotypes. Its well-documented profile across multiple behavioral assays—including locomotor activity, drug discrimination, and self-administration—provides a quantitative reference point for assessing new chemical entities. Notably, RTI-336's differentiation from RTI-371 (complete vs. partial cocaine substitution) and from RTI-177 (similar selectivity but different onset kinetics) [1] demonstrates the value of including RTI-336 as a comparator in structure-activity relationship (SAR) studies focused on abuse liability prediction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rti-336

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.